molecular formula C20H12F2N2O5S B13473827 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate

2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate

Cat. No.: B13473827
M. Wt: 430.4 g/mol
InChI Key: MYABSGRWOWBSRR-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that features a combination of aromatic rings, a nitrile group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and cyanonicotinoyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfonate
  • 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfonamide

Uniqueness

2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications where selective reactivity is required.

Properties

Molecular Formula

C20H12F2N2O5S

Molecular Weight

430.4 g/mol

IUPAC Name

3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-phenylmethoxypyridine

InChI

InChI=1S/C20H12F2N2O5S/c21-16-6-7-18(29-30(22,26)27)17(9-16)19(25)15-8-14(10-23)20(24-11-15)28-12-13-4-2-1-3-5-13/h1-9,11H,12H2

InChI Key

MYABSGRWOWBSRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F)C#N

Origin of Product

United States

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